1-(3,4-Dihydroxyphenyl)butan-1-one

Description

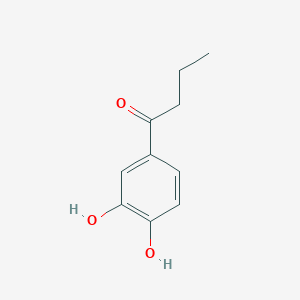

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,4-dihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLERVTXJOGYIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169673 | |

| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-89-9 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrophenone, 3',4'-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017386899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Dihydroxyphenyl Butan 1 One

Established Synthetic Pathways for 1-(3,4-Dihydroxyphenyl)butan-1-one and Dihydroxyphenyl Butanones

The synthesis of this compound and related dihydroxyphenyl butanones is predominantly achieved through classical electrophilic aromatic substitution reactions, with Friedel-Crafts acylation being a cornerstone methodology. Alternative routes such as the Fries rearrangement and the Houben-Hoesch reaction also provide viable pathways to dihydroxyphenyl ketones.

Friedel-Crafts Acylation Approaches for Dihydroxyphenyl Butanones

The Friedel-Crafts acylation is a widely employed method for the synthesis of aryl ketones, including dihydroxyphenyl butanones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. researchgate.netm-hikari.com

A direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of pyrocatechol (B87986) (catechol) with butanoyl chloride. chemicalbook.com In this reaction, the butanoyl group is introduced onto the catechol ring, yielding the desired product. The hydroxyl groups of catechol are strong activating groups, directing the incoming acyl group to the ortho and para positions.

A general laboratory procedure involves the dropwise addition of butanoyl chloride to a stirred suspension of pyrocatechol and a Lewis acid catalyst in a suitable solvent. chemicalbook.com The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. chemicalbook.com Following the reaction, a workup procedure involving quenching with a dilute acid solution is necessary to decompose the catalyst-product complex and isolate the desired ketone. chemicalbook.com

The choice of catalyst and reaction conditions is crucial for the success of the Friedel-Crafts acylation. Lewis acids are essential for activating the acylating agent and facilitating the electrophilic attack on the aromatic ring.

Catalytic Systems:

Aluminum Chloride (AlCl₃): This is the most traditionally used and potent Lewis acid for Friedel-Crafts acylation. chemicalbook.com It effectively polarizes the carbonyl group of the butanoyl chloride, generating a highly electrophilic acylium ion. researchgate.net

Other Lewis Acids: While AlCl₃ is common, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. m-hikari.comwikipedia.org

Reaction Conditions:

The conditions for the acylation of pyrocatechol are optimized to favor the formation of the desired product and minimize side reactions.

| Parameter | Condition | Rationale |

| Solvent | 1,2-dichloroethane | An inert solvent that effectively dissolves the reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. chemicalbook.com |

| Stoichiometry | Excess Lewis acid | A stoichiometric amount or more of the Lewis acid is often required as it complexes with both the starting material and the product ketone. researchgate.net |

| Reaction Time | Several hours | Sufficient time is needed for the reaction to proceed to completion. chemicalbook.com |

Alternative Synthetic Routes for Dihydroxyphenyl Ketones

Besides Friedel-Crafts acylation, other synthetic strategies can be employed for the preparation of dihydroxyphenyl ketones.

Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a potential pathway would involve the initial esterification of catechol to form catechol dibutyrate, followed by a Lewis acid-catalyzed rearrangement. echemi.comstackexchange.com The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. wikipedia.org High temperatures tend to favor the ortho product, while lower temperatures and polar solvents favor the para product. jk-sci.com

Houben-Hoesch Reaction: This reaction provides a method for the synthesis of aryl ketones from electron-rich aromatic compounds, such as phenols, and nitriles in the presence of a Lewis acid and hydrogen chloride. wikipedia.orgthermofisher.com To synthesize a dihydroxyphenyl butanone via this route, catechol could be reacted with butyronitrile. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the corresponding ketone. wikipedia.org This method is particularly useful for the synthesis of polyhydroxy and polyalkoxy acetophenones. thermofisher.com

Enzymatic Synthesis Approaches to Dihydroxyphenyl Derivatives

Enzymatic synthesis offers a green and highly selective alternative for the preparation of dihydroxyphenyl derivatives. Enzymes like tyrosinase and laccase are known to catalyze the oxidation of phenols, which can be a key step in the synthesis of these compounds.

Tyrosinase-Catalyzed Reactions: Tyrosinase is a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to catechols and the subsequent oxidation of catechols to o-quinones. researchgate.netscispace.comnih.gov This enzymatic activity can be harnessed for the synthesis of catechol derivatives. For instance, a precursor molecule with a single hydroxyl group on the phenyl ring could be subjected to tyrosinase-catalyzed hydroxylation to introduce the second hydroxyl group at the ortho position, leading to a 3,4-dihydroxyphenyl moiety. nih.gov

Laccase-Mediated Synthesis: Laccases are multi-copper containing enzymes that can oxidize a wide range of phenolic and non-phenolic compounds. mdpi.comnih.gov They are considered green catalysts as they use molecular oxygen as the oxidant and produce water as the only byproduct. m-hikari.com Laccases can be used for the synthesis and derivatization of various biologically active compounds, including those with a dihydroxyphenyl scaffold. nih.govnih.gov The enzyme can mediate oxidative coupling reactions, which can be a powerful tool for creating new C-C, C-N, C-O, and C-S bonds. nih.gov

Chemical Reactions and Derivatization of the this compound Core

The this compound core, with its catechol and ketone functionalities, is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Catechol Moiety and Butanone Side Chain

The chemical structure of this compound features two primary sites susceptible to oxidation: the catechol ring and the butanone side chain. The catechol moiety, with its two hydroxyl groups, is particularly prone to oxidation.

The oxidation of catechols is a well-established transformation, often proceeding via a two-electron process to yield highly reactive ortho-quinones (o-quinones). nih.gov This reaction can be initiated by various oxidizing agents, including enzymatic catalysts like tyrosinase, which is known to oxidize a range of catechol derivatives. nih.gov The immediate product of such an oxidation of this compound would be 4-(butanoyl)cyclohexa-3,5-diene-1,2-dione. These o-quinones are potent electrophiles and can participate in subsequent reactions.

In contrast, the butanone side chain is more resistant to oxidation. The ketone functional group is already in a relatively high oxidation state. While the methylene groups (CH₂) adjacent to the ketone or the aromatic ring could be oxidized under harsh conditions using strong oxidizing agents, this typically requires more forcing conditions than the facile oxidation of the electron-rich catechol ring. Therefore, selective oxidation of the catechol moiety is the more common and predictable oxidative transformation for this compound.

Reduction Reactions of the Ketone Functionality

The ketone carbonyl group (C=O) in the butanone side chain is a prime target for reduction reactions. This transformation converts the ketone into a secondary alcohol, yielding 1-(3,4-dihydroxyphenyl)butan-1-ol.

This reduction can be achieved with high selectivity using common reducing agents. Metal hydride reagents are particularly effective for this purpose.

Sodium borohydride (NaBH₄) is a mild and selective reagent often used to reduce ketones to alcohols in the presence of other functional groups.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also readily reduces ketones, but it is less selective and can also reduce other functional groups if present.

For a molecule like this compound, the chemoselective reduction of the ketone is feasible. For instance, in related compounds, carboxylic acids have been selectively reduced in the presence of a ketone by first activating the acid as a mixed anhydride, followed by reduction with sodium borohydride. This highlights the possibility of targeting specific functional groups.

Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes known as ketoreductases (KREDs) can catalyze the reduction of ketones to alcohols with high enantioselectivity, producing specific chiral isomers of the resulting alcohol, a feat that is often challenging with traditional chemical methods.

A more drastic reduction, known as the Wolff-Kishner reduction, can be employed to completely remove the carbonyl oxygen, converting the ketone directly into an alkane. This reaction involves heating the ketone with hydrazine (N₂H₄) and a strong base, and would transform this compound into 1-butyl-3,4-dihydroxybenzene.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the two electron-donating hydroxyl (-OH) groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the butanoyl group (-C(O)CH₂CH₂CH₃) is an electron-withdrawing group and acts as a meta-director.

The regioselectivity of an EAS reaction on this molecule is determined by the interplay of these directing effects:

Hydroxyl Groups: As strong activating groups, they significantly increase the electron density of the ring, making it more nucleophilic. They direct incoming electrophiles to positions 2, 5, and 6.

Butanoyl Group: As a deactivating group, it directs incoming electrophiles to position 5.

Considering these combined effects, the most likely positions for electrophilic attack are those most strongly activated by the hydroxyl groups.

Position 5: This position is ortho to one hydroxyl group and meta to the butanoyl group. The directing effects of both substituents are aligned for this position, making it a highly probable site for substitution.

Position 2: This position is ortho to one hydroxyl group. It is also a potential site for substitution.

Position 6: This position is para to one hydroxyl group and ortho to the other. Steric hindrance from the adjacent butanoyl group might make this position slightly less accessible compared to position 2.

Therefore, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted primarily at the C-5 and C-2 positions of the aromatic ring. masterorganicchemistry.com

Formation of Metal Complexes with Dihydroxyphenyl Ligands (e.g., Schiff Bases)

While this compound itself can act as a ligand, its utility in coordination chemistry is greatly expanded when it is first converted into a Schiff base. Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netsemanticscholar.org In this case, the ketone functionality of this compound reacts with a primary amine (R-NH₂) to form an imine or azomethine group (-C=N-).

The resulting Schiff base ligand is often a multidentate chelating agent, capable of binding to a central metal ion through multiple donor atoms. The donor atoms in a Schiff base derived from this compound would typically be the nitrogen of the newly formed imine group and the oxygen atoms of the phenolic hydroxyl groups. tubitak.gov.trnih.gov These ligands form stable complexes with a variety of transition metal ions. researchgate.net

Synthesis and Characterization of Metal(II) Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II))

The synthesis of metal(II) complexes with Schiff base ligands derived from dihydroxyphenyl ketones generally involves a straightforward procedure. A common method is to react the metal salt (e.g., chloride or acetate salt of Cu(II), Zn(II), Co(II), or Ni(II)) with the pre-synthesized Schiff base ligand in a suitable solvent like ethanol or methanol. researchgate.netgpub.org The reaction mixture is often stirred and heated to facilitate complex formation, with the resulting metal complex precipitating out of the solution.

These complexes are characterized using a suite of analytical and spectroscopic techniques to determine their structure and properties.

Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and establish the metal-to-ligand ratio, which is often 1:1 or 1:2. nih.gov

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination of the ligand to the metal ion. A shift in the frequency of the C=N (imine) stretching vibration and the disappearance or shifting of the phenolic O-H band are indicative of coordination through the imine nitrogen and phenolic oxygen atoms. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about their geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and helps in assigning the coordination geometry. semanticscholar.orgnih.gov

Molar Conductivity Measurements: These measurements are performed to determine whether the complexes are electrolytic or non-electrolytic in nature. gpub.org

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and, consequently, the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)). semanticscholar.org

The following table summarizes typical characterization data for analogous Metal(II) complexes with Schiff base ligands derived from dihydroxyphenyl ketones.

| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) | UV-Vis Bands (nm) |

|---|---|---|---|---|---|

| Cu(II) Complex | Green | Low (non-electrolyte) | ~1.7-2.2 | Shifted to lower frequency | ~401, ~556 |

| Zn(II) Complex | White/Yellow | Low (non-electrolyte) | Diamagnetic | Shifted to lower frequency | Ligand-based transitions |

| Co(II) Complex | Brown/Green | Low (non-electrolyte) | ~4.3-5.2 | Shifted to lower frequency | Multiple bands in visible region |

| Ni(II) Complex | Green/Red | Low (non-electrolyte) | Diamagnetic or ~2.8-3.5 | Shifted to lower frequency | ~433, ~568 |

Note: Data is representative of typical findings for analogous Schiff base complexes and sourced from references nih.govnih.gov.

Ligand Behavior and Coordination Geometries in Metal Complexes

The Schiff bases derived from this compound typically act as dibasic or tribasic multidentate ligands. The coordination to the central metal ion occurs through the deprotonated phenolic oxygen atoms and the imine nitrogen atom. tubitak.gov.trnih.gov Depending on the amine used to synthesize the Schiff base, the ligand can be bidentate, tridentate, or tetradentate, leading to different coordination geometries.

For example, a Schiff base formed with a simple primary amine might act as a bidentate [O, N] or tridentate [O, N, O] ligand. If a diamine like ethylenediamine is used, a tetradentate [O, N, N, O] ligand can be formed, capable of binding a single metal ion at four positions. nih.gov

The preferred coordination geometry is influenced by the nature of the metal ion and the ligand.

Cu(II) and Ni(II) Complexes: These ions often form square planar complexes, particularly with tetradentate Schiff base ligands. nih.gov The electronic spectra of Cu(II) complexes often show broad bands around 550-600 nm due to d-d transitions (²B₁g → ²A₁g), which is characteristic of a square planar geometry, sometimes with Jahn-Teller distortion. nih.gov Diamagnetic Ni(II) complexes typically exhibit absorption bands assignable to ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions, also indicative of a square planar environment. nih.gov

Co(II) Complexes: Cobalt(II) complexes with these types of ligands frequently adopt a high-spin octahedral geometry. nih.gov

Zn(II) Complexes: As a d¹⁰ ion, Zn(II) does not have d-d transitions and is typically diamagnetic. It commonly forms tetrahedral or octahedral complexes, depending on the ligand denticity and stoichiometry.

The following table summarizes the proposed geometries for metal(II) complexes based on spectral and magnetic data from analogous systems.

| Metal Ion | Typical Coordination Geometry | Supporting Evidence |

|---|---|---|

| Cu(II) | Square Planar | Magnetic moment ~1.7-2.2 B.M.; d-d transitions in UV-Vis spectrum (~550-600 nm). nih.gov |

| Zn(II) | Tetrahedral / Octahedral | Diamagnetic; Lack of d-d transitions. |

| Co(II) | Octahedral | Magnetic moment ~4.3-5.2 B.M., consistent with three unpaired electrons in a high-spin octahedral field. nih.gov |

| Ni(II) | Square Planar | Often diamagnetic; d-d transitions in UV-Vis spectrum (~430-570 nm). nih.gov |

Note: Information is based on findings for analogous Schiff base complexes and sourced from references semanticscholar.orgnih.gov.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-(3,4-dihydroxyphenyl)butan-1-one. By analyzing the magnetic properties of atomic nuclei, ¹H NMR, ¹³C NMR, and 2D NMR techniques provide a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The spectrum is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons on the dihydroxyphenyl ring typically appear as distinct multiplets in the downfield region (δ 6.5-8.0 ppm) due to the electron-withdrawing effect of the carbonyl group and the electron-donating effects of the hydroxyl groups.

The protons of the butanoyl chain appear in the upfield region. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to resonate at approximately δ 2.8-3.0 ppm as a triplet. The subsequent methylene protons would appear further upfield, around δ 1.6-1.8 ppm, as a sextet, and the terminal methyl protons (-CH₃) would be observed as a triplet around δ 0.9-1.0 ppm. The protons of the two phenolic hydroxyl groups (-OH) would typically appear as broad singlets, and their chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| H-2' | ~7.5 | d | 1H |

| H-5' | ~6.9 | d | 1H |

| H-6' | ~7.4 | dd | 1H |

| 3'-OH, 4'-OH | Variable | br s | 2H |

| H-2 | ~2.9 | t | 2H |

| H-3 | ~1.7 | sext | 2H |

d: doublet, dd: doublet of doublets, t: triplet, sext: sextet, br s: broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of δ 195-205 ppm.

The aromatic carbons show signals between δ 110-160 ppm. The carbons bearing the hydroxyl groups (C-3' and C-4') are shifted downfield due to the oxygen's electronegativity, while the carbon attached to the butanoyl group (C-1') is also found in this region. The remaining aromatic carbons (C-2', C-5', C-6') will have distinct shifts based on their positions relative to the substituents. The aliphatic carbons of the butanoyl chain will appear in the upfield region (δ 10-45 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-1 (C=O) | ~200 |

| C-1' | ~130 |

| C-2' | ~115 |

| C-3' | ~145 |

| C-4' | ~150 |

| C-5' | ~115 |

| C-6' | ~122 |

| C-2 | ~40 |

| C-3 | ~18 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the butanoyl chain, cross-peaks would be observed between the H-2 triplet and the H-3 sextet, and between the H-3 sextet and the H-4 triplet, confirming their connectivity. In the aromatic region, correlations would be seen between adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H-2 and C-2, H-3 and C-3, H-4 and C-4, as well as between each aromatic proton and its attached carbon (H-2'/C-2', H-5'/C-5', H-6'/C-6').

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound, further confirming its structure. The compound has a molecular weight of approximately 180.2 g/mol .

In a typical mass spectrum, the molecule is ionized to produce a molecular ion [M]⁺•. A key fragmentation pathway for ketones is α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is broken. This would lead to two primary fragmentation patterns:

Loss of the propyl radical (•CH₂CH₂CH₃): This cleavage results in the formation of a stable acylium ion containing the dihydroxyphenyl group, which would be a prominent peak at m/z 137.

Loss of the dihydroxyphenyl acyl radical: This would result in a propyl cation at m/z 43.

Another characteristic fragmentation is the McLafferty rearrangement, though it may be less favored in this specific structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O₃), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm), which serves as definitive confirmation of the molecular formula.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 137 | [C₇H₅O₃]⁺ | α-cleavage (Loss of •C₃H₇) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibrations of the two phenolic hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoyl chain appear just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the range of 1680-1660 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band for the phenolic C-O stretching is expected around 1260-1180 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 2960 - 2850 | Medium-Strong |

| Ketone C=O | 1680 - 1660 | Strong, Sharp |

| Aromatic C=C | 1600 - 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the specific electronic transition and is influenced by the molecular structure, particularly the presence of chromophores—parts of a molecule that absorb light.

In the case of this compound, the key chromophores are the di-substituted benzene (B151609) ring and the carbonyl group (C=O). The presence of non-bonding (n) electrons on the oxygen atoms and pi (π) electrons in the aromatic ring and carbonyl group allows for several types of electronic transitions, primarily π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. For aromatic and conjugated systems like this compound, these transitions are expected to be prominent.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl and hydroxyl oxygens, to a π* antibonding orbital. These are generally lower energy transitions than π → π* and result in weaker absorption bands at longer wavelengths.

The substitution pattern on the benzene ring, with two hydroxyl groups, acts as an auxochrome, which can modify the absorption characteristics of the chromophore. These electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands of the benzene ring.

Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~230-250 | π → π* | Benzene Ring |

| ~270-300 | π → π* | Benzene Ring (shifted by substituents) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed model of the solid-state structure.

Specific X-ray diffraction data for this compound is not currently published. However, the crystal structure of the closely related compound, 1-(3,4-Dihydroxyphenyl)hexan-1-one, offers valuable insights into the likely solid-state conformation and packing of its butan-1-one analog. The structural data for this related compound reveals key features that are likely to be conserved.

In the reported structure of 1-(3,4-Dihydroxyphenyl)hexan-1-one, the molecule crystallizes in the monoclinic system. The dihydroxyphenyl group is nearly planar, and the acyl chain extends from it. A significant feature of the crystal packing is the extensive network of intermolecular hydrogen bonds involving the hydroxyl groups of the catechol moiety. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns, forming a stable, ordered crystalline structure.

Table 2: Crystallographic Data for the Analogous Compound 1-(3,4-Dihydroxyphenyl)hexan-1-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 5.567(1) |

| c (Å) | 20.456(4) |

| β (°) | 98.98(3) |

| Volume (ų) | 1138.1(4) |

This data is for the related compound 1-(3,4-Dihydroxyphenyl)hexan-1-one and is presented as a predictive model for the crystallographic properties of this compound.

Pharmacological and Biological Research on 1 3,4 Dihydroxyphenyl Butan 1 One

Exploration of Biological Activities and Mechanisms of Action

Research into 1-(3,4-Dihydroxyphenyl)butan-1-one, a phenolic compound, has revealed significant biological activities, primarily focusing on its antioxidant and anti-inflammatory potential. These properties are largely attributed to its specific chemical structure, particularly the presence of a catechol group on the phenyl ring.

Antioxidant Activity Studies

The capacity of this compound to counteract oxidative stress is a central area of investigation. Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the body's ability to neutralize them, and it is implicated in numerous pathological conditions. Phenolic compounds are a major class of plant-derived substances known for their antioxidant activity. nih.gov

The antioxidant potential of phenolic compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are among the most common methods used for this purpose. nih.govmdpi.com These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these radicals, a process that can be monitored spectrophotometrically. mdpi.com

While specific IC50 values for this compound are not extensively documented in the provided search results, the antioxidant activity of phenolic compounds is well-established. nih.govresearchgate.net The effectiveness of these molecules in scavenging radicals is highly dependent on their structure. nih.gov For instance, studies on various phenolic substances, including flavonoids and phenolic acids, show that the presence and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of their antioxidant capacity. nih.govmdpi.com Compounds possessing a catechol structure (two hydroxyl groups on adjacent carbons of the aromatic ring), as seen in this compound, consistently demonstrate high activity in both DPPH and ABTS assays. nih.govmdpi.com

| Assay Type | Principle | Key Structural Determinant for Activity |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the nitrogen-centered DPPH radical. researchgate.net | The number and position of hydroxyl groups; catechol structures show high activity. nih.gov |

| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to donate an electron or hydrogen atom to the ABTS radical cation. mdpi.comopenagrar.de | Catechol and pyrogallol structures are particularly effective. nih.gov |

Beyond simple chemical assays, the protective effects of phenolic compounds against oxidative damage have been explored in cellular models. Research on structurally similar compounds provides insight into the potential mechanisms of this compound. For example, 3,4-dihydroxyacetophenone (3,4-DHAP), which shares the same 3,4-dihydroxy-substituted phenyl group, has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress. nih.gov

This protection is often mediated through the activation of cellular defense pathways. One of the most critical pathways is the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes like heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov Studies have demonstrated that phenolic compounds can activate this Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant defenses and mitigating oxidative damage. nih.gov The ability of naphthoquinones to induce Nrf2-dependent gene expression further highlights this as a common mechanism for redox-active compounds to protect cells from oxidative insults. mdpi.com

The antioxidant mechanism of this compound is intrinsically linked to its molecular structure, specifically the two hydroxyl groups positioned at the C3 and C4 locations of the phenyl ring. nih.govmdpi.com This arrangement, known as a catechol group, is a key feature for potent free radical scavenging activity. mdpi.com

The primary mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. researchgate.net The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring. This stability is further enhanced by the presence of the second adjacent hydroxyl group, which can form an intramolecular hydrogen bond. This structure-activity relationship has been consistently observed across various classes of phenolic compounds, where a greater number of hydroxyl groups, particularly in the ortho position, correlates with higher antioxidant activity. mdpi.commdpi.com

Anti-inflammatory Properties and Related Mechanisms

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While it is a protective mechanism, chronic or excessive inflammation contributes to the pathogenesis of many diseases. mdpi.com This process is mediated by a variety of signaling molecules, including inflammatory markers and cytokines. nih.gov

Research has shown that various natural and synthetic compounds with phenolic structures possess significant anti-inflammatory properties. mdpi.comnih.gov They can exert these effects by modulating the production and activity of key inflammatory mediators. Studies on related compounds indicate that they can inhibit the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

| Inflammatory Marker/Cytokine | Function in Inflammation | Reported Modulation by Phenolic Compounds |

|---|---|---|

| TNF-α | A key pro-inflammatory cytokine involved in systemic inflammation. mdpi.com | Expression can be decreased. nih.gov |

| IL-6 | A cytokine with both pro- and anti-inflammatory roles; stimulates the acute phase response. nih.gov | Production can be inhibited. nih.gov |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. nih.gov | Expression can be suppressed. |

| iNOS | Enzyme responsible for producing high levels of nitric oxide (NO), a pro-inflammatory mediator. nih.gov | Expression can be inhibited. nih.gov |

| COX-2 | Enzyme that mediates the production of prostaglandins, which are key inflammatory mediators. nih.gov | Expression can be inhibited. nih.gov |

Inhibition of Proinflammatory Mediators (e.g., NO, PGE2)

Research has demonstrated the anti-inflammatory potential of this compound through its ability to inhibit key proinflammatory mediators. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound effectively inhibited the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2). The inhibitory concentration (IC50) values were recorded at 29.7 µM for NO and 28.7 µM for PGE2.

The production of NO and PGE2 are critical components of the inflammatory response. nih.gov NO, synthesized by nitric oxide synthases (NOS), and PGE2, synthesized via the cyclooxygenase (COX) pathway, are involved in vasodilation, pain, and fever. nih.gov However, their excessive production contributes to the pathology of chronic inflammatory diseases. The ability of this compound to suppress these mediators highlights its potential as an anti-inflammatory agent.

Table 1: Inhibitory Action on Proinflammatory Mediators

| Mediator | Cell Line | Stimulant | IC50 Value (µM) |

|---|---|---|---|

| Nitric Oxide (NO) | RAW264.7 | LPS | 29.7 |

This table summarizes the reported IC50 values for the inhibition of NO and PGE2 production by this compound in macrophage cells.

Suppression of iNOS and COX-2 Protein Expression

The inhibitory effects of this compound on NO and PGE2 production are directly linked to its ability to suppress the expression of the enzymes responsible for their synthesis. nih.gov Specifically, the compound has been shown to down-regulate the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Under inflammatory conditions, such as those induced by LPS, the expression of iNOS and COX-2 is significantly upregulated, leading to the excessive production of NO and PGE2, respectively. nih.gov By inhibiting the expression of these enzymes, this compound effectively reduces the inflammatory response at a crucial regulatory step. This mechanism of action, targeting the expression of proinflammatory enzymes, is a key characteristic of many anti-inflammatory compounds.

Enzyme Mechanism and Metabolic Pathway Investigations

Inhibition of Enzymatic Activities (e.g., pancreatic lipase, α-amylase)

The role of this compound in the inhibition of digestive enzymes such as pancreatic lipase and α-amylase is an area of interest due to the therapeutic potential of such inhibitors in managing obesity and diabetes. Pancreatic lipase is the primary enzyme for digesting dietary fats, while α-amylase is crucial for the breakdown of complex carbohydrates. nih.govnih.govnih.gov Inhibition of these enzymes can reduce the absorption of calories from fats and starches. taylorandfrancis.com

Phenolic compounds, a class to which this compound belongs, are known to possess enzyme inhibitory activities. nih.gov While direct studies detailing the IC50 values of this compound against pancreatic lipase and α-amylase are not extensively available in the reviewed literature, the structural characteristics suggest potential activity. Further research is required to quantify the specific inhibitory potency of this compound against these key metabolic enzymes.

Modulation of Signaling Pathways

The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes. researcher.liferndsystems.com Key pathways involved in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Activation of these pathways by stimuli like LPS leads to the transcription of genes for proinflammatory mediators, including iNOS, COX-2, and various cytokines. nih.gov Research on structurally related compounds suggests that the suppression of iNOS and COX-2 expression is often achieved by blocking the activation of NF-κB and MAPK signaling. nih.govnih.gov While the specific interactions of this compound with these pathways have not been fully elucidated in the available literature, it is a probable mechanism for its observed anti-inflammatory activities.

Antiproliferative and Cytotoxic Activities

Inhibition of Cancer Cell Viability

This compound has demonstrated cytotoxic effects against various human cancer cell lines. researchgate.net Studies have evaluated its ability to inhibit the proliferation and viability of different tumor cells, revealing a potential role as an anticancer agent.

The compound was particularly effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2, with IC50 values ranging between 10 and 50 µM. researchgate.net In the colon cancer cell line HCT116, the IC50 value was determined to be 22.4 µM. researchgate.net These findings indicate that this compound possesses significant antiproliferative properties across a range of cancer types.

Table 2: Cytotoxic Activity Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

This table presents the IC50 values of this compound, showing its efficacy in inhibiting the viability of various cancer cell lines.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Phenolic compounds, including derivatives of dihydroxyphenyl butanone, are recognized for their broad-spectrum antimicrobial activities. These properties are critical in the search for new agents to combat pathogenic microorganisms.

Compounds structurally related to this compound have shown notable antibacterial effects. Polyphenolic compounds, in general, are known to be active against a wide range of both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action can include damaging the bacterial cell wall and inactivating microbial adhesion. mdpi.com For instance, various flavonoid derivatives have demonstrated potent antibacterial activity against several Gram-positive strains. nih.gov The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Bacterial Strain | Type | Related Compound Class | Observed Activity |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | Spiropyrrolidines | High Activity (MIC = 32 µg/mL) mdpi.com |

| Staphylococcus epidermidis | Gram-Positive | Spiropyrrolidines | High Activity (MIC = 32 µg/mL) mdpi.com |

| Staphylococcus aureus | Gram-Positive | Flavonoids | Potent Activity nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Spiropyrrolidines | Excellent Activity (MIC = 64 µg/mL) mdpi.com |

| Escherichia coli | Gram-Negative | Polyphenols | Broad-spectrum activity mdpi.com |

| Salmonella enterica | Gram-Negative | Polyphenols | Broad-spectrum activity mdpi.com |

The antifungal potential of compounds structurally similar to this compound has been a subject of investigation. For example, a synthetic zingerone derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, demonstrated significant antifungal activity against fungal species like Aspergillus flavus and Fusarium graminearum. mq.edu.auresearchgate.net This suggests that modifications to the basic structure of phenyl butanones can lead to potent antifungal agents. The efficacy of these compounds is often compared to standard antifungal drugs.

Structure-Activity Relationship (SAR) Studies of Dihydroxyphenyl Butanones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For dihydroxyphenyl butanones and related phenolic compounds, these studies help in designing more potent and selective therapeutic agents.

Impact of Hydroxyl Group Positioning on Bioactivity

The position of hydroxyl (-OH) groups on the phenyl ring is a critical determinant of the biological activity of phenolic compounds. In related classes of molecules, such as flavonoids and other polyphenols, the arrangement of these hydroxyl groups significantly influences their antioxidant, anti-inflammatory, and anticancer properties.

For instance, in the case of the antiestrogen 4-hydroxytamoxifen, the para-hydroxylation of the phenyl ring is crucial for its high binding affinity to the estrogen receptor and its potent antiestrogenic activity. nih.gov This highlights that the specific location of the hydroxyl group is key for optimal interaction with biological targets. nih.gov Studies on butanediols have also shown that the proximity of two hydroxyl groups affects their electrochemical reactivity, with closer hydroxyl groups leading to higher reactivity. rsc.org For flavonoids, the presence of hydroxyl groups at specific positions, such as C5, has been shown to increase their antibacterial action. nih.gov These findings from related compound classes suggest that the 3,4-dihydroxy substitution pattern on the phenyl ring of this compound is likely a key feature for its biological activities, although specific SAR studies on this exact compound are needed to confirm this hypothesis.

Role of the Butanone Side Chain in Pharmacological Effects

The pharmacological effects of phenolic compounds are intrinsically linked to their chemical structure. For this compound, the butanone side chain is predicted to play a critical role in defining its biological activity profile through several mechanisms. The length and structure of an alkyl chain can significantly influence a molecule's lipophilicity, which affects its ability to cross biological membranes and interact with target proteins.

In studies of the related isomer, 1-(2,4-dihydroxyphenyl)butan-1-one, the butyryl (a four-carbon alkyl) chain is noted for its contribution to the molecule's hydrophobic character. This balances the hydrophilic nature of the dihydroxy-substituted phenyl ring, creating a specific molecular profile that dictates its biological interactions. Altering the length of this alkyl chain is a common strategy in structure-activity relationship (SAR) studies to optimize a compound's pharmacokinetic and pharmacodynamic properties. A longer or shorter chain would alter the compound's solubility and how it fits into the binding pocket of a target enzyme or receptor.

The ketone group within the butanone chain is also a key functional feature, offering a site for potential metabolic reactions such as reduction to a secondary alcohol. The precise role and impact of the butanone side chain for this compound itself have not been specifically detailed in available research.

Table 1: Postulated Influence of Side Chain Modifications on Pharmacological Properties (Illustrative)

| Side Chain Modification | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

|---|---|---|

| Shortening the alkyl chain (e.g., to ethanone) | Decrease | May alter receptor binding affinity and reduce membrane permeability. |

| Lengthening the alkyl chain (e.g., to hexanone) | Increase | Could enhance membrane interaction and partitioning into lipid-rich tissues. |

| Introducing unsaturation (e.g., butenone) | Minor Change | May introduce geometric constraints and alter electronic properties. |

Modifications for Enhanced Biological Potency

The modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing its desired biological effects and improving its drug-like properties. For a molecule like this compound, several modification strategies could be hypothesized to enhance its biological potency, based on general principles applied to phenolic compounds. However, specific research detailing the synthesis and evaluation of such derivatives for this particular compound is not readily found.

Potential modifications could target three main areas of the molecule:

The Catechol Ring: Introducing other substituents (e.g., halogens, alkyl groups) onto the phenyl ring could modulate its electronic properties and metabolic stability.

The Hydroxyl Groups: The phenolic hydroxyl groups are crucial for antioxidant activity and receptor interaction. Methylation or acylation to form ethers or esters could alter the compound's solubility, metabolic fate, and binding capabilities.

The Butanone Chain: As discussed, altering the length, branching, or saturation of the alkyl chain, or modifying the ketone, could fine-tune the molecule's interaction with biological targets.

For instance, in a study on (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, the introduction of bromine atoms and the modification of hydroxyl groups were explored to evaluate their impact on antioxidant activity nih.gov. Such strategies would likely be applicable to this compound to explore and potentially enhance its biological profile.

In Vitro and In Vivo Pharmacological Studies and Models

Pharmacological evaluation of a compound typically begins with in vitro assays to determine its activity at a cellular or molecular level, followed by in vivo studies in animal models to understand its effects in a whole organism. While specific studies employing this compound are not detailed in the available literature, the standard models for assessing related compounds can be described.

In vitro studies utilize a wide array of cellular models to assess the biological activity of a compound. These models allow for high-throughput screening and mechanistic investigations in a controlled environment. Given that the 3,4-dihydroxyphenyl (catechol) moiety is known for its antioxidant and potential anti-inflammatory properties, cell lines relevant to these processes would be appropriate for testing.

For example, a study on dihydroxyacetophenone derivatives, which share the core phenolic ketone structure, utilized various human cancer cell lines to assess antitumor activity. researchgate.net Another study on a flavonoid containing a 3,4-dimethoxyphenyl group used in vitro assays for acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase (COX-1/COX-2) inhibition to evaluate its neuroprotective and anti-inflammatory potential mdpi.com.

Table 2: Representative Cellular Models for Pharmacological Assessment of Phenolic Compounds

| Cellular Model | Target Disease/Process | Typical Assay |

|---|---|---|

| Macrophage cell lines (e.g., RAW 264.7) | Inflammation | Measurement of nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α, IL-6) production. |

| Neuronal cell lines (e.g., SH-SY5Y) | Neurodegenerative diseases | Assessment of cell viability after oxidative stress, measurement of neuroprotective effects. |

| Cancer cell lines (e.g., MCF-7, HCT116) | Cancer | Cytotoxicity assays (e.g., MTT), cell cycle analysis, apoptosis assays. |

The choice of animal model depends on the therapeutic area of interest. For a compound with potential anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats or mice. To investigate neuroprotective effects, a study on the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde used a rat model where the compound was injected into the substantia nigra to assess neurotoxicity, which is relevant to Parkinson's disease. nih.gov Such models would be applicable for evaluating the in vivo effects of this compound, should in vitro data suggest relevant activity.

Table 3: Common Animal Models for Relevant Disease Areas

| Disease Area | Animal Model | Description |

|---|---|---|

| Inflammation | Carrageenan-Induced Paw Edema (Rat/Mouse) | An acute inflammation model where swelling is measured after injection of an irritant. |

| Pain | Acetic Acid-Induced Writhing (Mouse) | A visceral pain model where the number of abdominal constrictions is counted. |

| Parkinson's Disease | 6-OHDA or MPTP-induced Neurotoxicity (Rodent/Primate) | Models that induce the selective loss of dopamine neurons to mimic Parkinson's pathology. |

Metabolism and Biotransformation of 1 3,4 Dihydroxyphenyl Butan 1 One

Metabolic Pathways of Related Dihydroxyphenyl Compounds

The metabolism of compounds containing a 3,4-dihydroxyphenyl (catechol) moiety is well-characterized and typically involves a series of phase I and phase II biotransformation reactions. These reactions serve to increase the water solubility of the compounds, thereby facilitating their excretion from the body. wikipedia.org Drawing parallels from structurally similar molecules, such as synthetic cathinones and other butyrophenones, provides a strong basis for predicting the metabolic pathways of 1-(3,4-Dihydroxyphenyl)butan-1-one. researchgate.netnih.gov

A primary metabolic route for many synthetic cathinones involves the reduction of the ketone group. researchgate.nettandfonline.com This transformation would convert the butan-1-one portion of the molecule into a secondary alcohol. Another common pathway is hydroxylation at various positions on the alkyl chain. nih.gov

Following these initial phase I modifications, the resulting metabolites, as well as the parent compound itself, are expected to undergo extensive phase II conjugation. The two hydroxyl groups of the catechol ring are prime sites for such reactions. The principal conjugation pathways for catechols are O-methylation, glucuronidation, and sulfation. wikipedia.orgresearchgate.net These processes are catalyzed by specific enzyme superfamilies that play a crucial role in the detoxification and elimination of a wide array of xenobiotics and endogenous compounds.

Role of Enzymes in the Biotransformation of Catechol Structures

The biotransformation of the catechol structure of this compound is anticipated to be mediated by three major classes of phase II metabolizing enzymes: Catechol-O-methyltransferases (COMT), Sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).

Catechol-O-Methyltransferase (COMT): This enzyme is pivotal in the metabolism of endogenous and xenobiotic catechols. nih.govnih.gov COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. nih.gov This O-methylation reaction results in the formation of two possible isomeric metabolites: one where the hydroxyl group at position 3 is methylated, and another where the hydroxyl group at position 4 is methylated. This enzymatic action is a major pathway for the clearance of catechol-containing compounds. nih.gov

Sulfotransferases (SULTs): SULTs are a superfamily of cytosolic enzymes that catalyze the sulfonation of a wide range of substrates, including phenols. oup.comresearchgate.net This reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group. oup.com The resulting sulfate conjugates are highly water-soluble and readily excreted. oup.com The phenolic hydroxyl groups of this compound and its metabolites are expected to be excellent substrates for various SULT isoforms, such as SULT1A1, which has a broad substrate specificity. nih.govxenotech.com

UDP-Glucuronosyltransferases (UGTs): UGTs are a major family of phase II enzymes that conjugate a variety of lipophilic compounds with glucuronic acid. nih.govtandfonline.com This process, known as glucuronidation, significantly increases the water solubility of the substrate, facilitating its elimination. nih.gov The hydroxyl groups on the catechol ring of this compound, as well as any hydroxyl groups introduced on the side chain through phase I metabolism, are potential sites for glucuronidation. nih.govnih.gov Several UGT isoforms are known to be involved in the metabolism of phenolic compounds. researchgate.net

Identification of Metabolites and Conjugates

While direct experimental identification of the metabolites of this compound is not available in the current body of scientific literature, a predictive profile of its metabolites can be constructed based on the known metabolic pathways of analogous compounds. The anticipated metabolites would arise from the enzymatic reactions described above.

The primary phase I metabolite is likely to be the corresponding secondary alcohol, resulting from the reduction of the ketone group. Subsequent phase II reactions would then generate a series of conjugated metabolites. These would include O-methylated derivatives, glucuronide conjugates, and sulfate conjugates, each potentially existing as different isomers.

Below is a data table outlining the predicted metabolites of this compound.

| Metabolic Pathway | Predicted Metabolite | Enzyme(s) Involved |

| Ketone Reduction | 1-(3,4-Dihydroxyphenyl)butan-1-ol | Carbonyl Reductases |

| O-Methylation | 1-(3-Hydroxy-4-methoxyphenyl)butan-1-one | COMT |

| 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | COMT | |

| Glucuronidation | This compound glucuronide | UGTs |

| 1-(3,4-Dihydroxyphenyl)butan-1-ol glucuronide | UGTs | |

| O-methylated glucuronides | COMT, UGTs | |

| Sulfation | This compound sulfate | SULTs |

| 1-(3,4-Dihydroxyphenyl)butan-1-ol sulfate | SULTs | |

| O-methylated sulfates | COMT, SULTs |

It is important to emphasize that this list represents a predictive profile based on established metabolic principles for structurally related compounds. Definitive identification and characterization of the metabolites of this compound would require dedicated in vitro and in vivo metabolism studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(3,4-Dihydroxyphenyl)butan-1-one with high purity?

- Methodology : The Claisen-Schmidt condensation is a viable approach, using 3,4-dihydroxyacetophenone and a suitable aldehyde under acidic or basic conditions. For example, ethanol with catalytic HCl or NaOH can facilitate ketone-aldehyde coupling. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts. Reaction yields can be optimized by controlling temperature (60–80°C) and stoichiometric ratios .

- Validation : Confirm purity using HPLC (C18 column, UV detection at 280 nm) and compare retention times with reference standards .

Q. How can researchers characterize the physicochemical properties of this compound?

- Experimental Parameters :

- Boiling Point : Predicted at 371.5±27.0°C (thermogravimetric analysis under reduced pressure) .

- pKa : Estimated at 9.77±0.10 using computational tools (e.g., ACD/Labs). Validate via potentiometric titration in aqueous methanol .

- Density : Measure experimentally via pycnometry (predicted 1.142±0.06 g/cm³) .

Q. What HPLC conditions are optimal for separating this compound from phenolic byproducts?

- Mobile Phase : Methanol-buffer (65:35 v/v) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .

- Column : C18 reversed-phase (5 µm, 250 mm × 4.6 mm).

- Detection : UV at 254 nm for phenolic groups. Validate system suitability with resolution >2.0 between adjacent peaks .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

- In Vitro Models : Incubate with liver microsomes (e.g., human S9 fraction) and NADPH cofactor. Monitor phase I metabolites (e.g., demethylenation, hydroxylation) via LC-HRMS. Key fragments (e.g., m/z 137.0230 for acylium ions) help identify structural modifications .

- Data Interpretation : Use software (e.g., Compound Discoverer) to map biotransformations and compare with known diarylheptanoid metabolites .

Q. What strategies resolve contradictions in reported antioxidant activity data for this compound?

- Standardized Assays : Re-evaluate radical scavenging (DPPH/ABTS) under controlled conditions (pH 7.4, 25°C). Normalize activity to Trolox equivalents and account for auto-oxidation via kinetic studies (0–60 min) .

- Structure-Activity Analysis : Compare with analogs (e.g., 3-acetoxy derivatives) to assess the role of free hydroxyl groups. Molecular docking can predict interactions with antioxidant enzymes like catalase .

Q. How do positional isomers of this compound affect analytical quantification?

- HRMS Differentiation : Use Q-TOF MS/MS to distinguish isomers via unique fragment ions (e.g., m/z 149.0225 vs. 137.0230 for methylenedioxy vs. dihydroxy derivatives) .

- NMR Correlation : Assign ¹H/¹³C NMR signals for carbonyl (δ ~200 ppm) and aromatic protons (δ 6.7–7.1 ppm) to confirm substitution patterns .

Q. What computational tools predict the stability of this compound under physiological conditions?

- Degradation Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for phenolic O-H groups. Lower BDE (<85 kcal/mol) indicates higher susceptibility to oxidation .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.